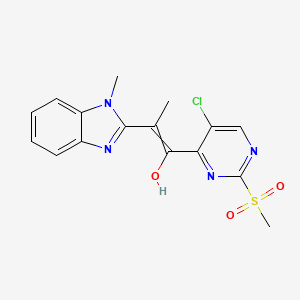
3-(6-((3-(乙基(苯基)氨基)丙基)氨基)-6-氧代己基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H34N4O5 and its molecular weight is 494.592. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦偶联
铃木-宫浦 (SM) 交叉偶联反应是形成碳-碳键的强大方法。它涉及在钯催化剂的作用下,有机硼化合物与有机卤化物或拟卤化物偶联。 3-(6-((3-(乙基(苯基)氨基)丙基)氨基)-6-氧代己基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯可以作为SM偶联反应中的有机硼试剂 。其温和的反应条件和官能团耐受性使其在合成复杂分子方面具有价值。
杀菌特性
虽然与它的化学结构没有直接关系,但有趣的是,约瑟夫·李斯特早在1867年就使用硼化合物进行抗菌手术 。尽管这种特定化合物尚未针对杀菌目的进行广泛研究,但其含硼部分可能在此领域具有潜力。
催化
硼化合物在催化中起着至关重要的作用。 研究这种化合物是否可以在各种反应中充当催化剂或配体(例如,原脱硼反应 ) 可以揭示其在合成化学中的潜力。
属性
CAS 编号 |
896385-60-7 |
|---|---|
分子式 |
C27H34N4O5 |
分子量 |
494.592 |
IUPAC 名称 |
methyl 3-[6-[3-(N-ethylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C27H34N4O5/c1-3-30(21-11-6-4-7-12-21)17-10-16-28-24(32)13-8-5-9-18-31-25(33)22-15-14-20(26(34)36-2)19-23(22)29-27(31)35/h4,6-7,11-12,14-15,19H,3,5,8-10,13,16-18H2,1-2H3,(H,28,32)(H,29,35) |
InChI 键 |
PTSDPFBJJVGTPZ-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)
![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)
![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446161.png)
![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)
![(2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid](/img/structure/B2446166.png)
![8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline](/img/structure/B2446167.png)
![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)
